4-{[(3-chlorophenyl)sulfonyl]amino}-N-methylbenzamide
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Overview
Description
4-(3-Chlorobenzenesulfonamido)-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The presence of both sulfonamide and benzamide groups in its structure makes it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzenesulfonamido)-N-methylbenzamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-chlorobenzenesulfonamide, is nitrated to introduce a nitro group, which is then reduced to an amine.
Acylation: The resulting amine undergoes acylation with N-methylbenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzenesulfonamido)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
4-(3-Chlorobenzenesulfonamido)-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzenesulfonamido)-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor growth and proliferation by disrupting the pH regulation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromobenzenesulfonamido)-N-methylbenzamide
- 4-(3-Fluorobenzenesulfonamido)-N-methylbenzamide
- 4-(3-Iodobenzenesulfonamido)-N-methylbenzamide
Uniqueness
4-(3-Chlorobenzenesulfonamido)-N-methylbenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H13ClN2O3S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)sulfonylamino]-N-methylbenzamide |
InChI |
InChI=1S/C14H13ClN2O3S/c1-16-14(18)10-5-7-12(8-6-10)17-21(19,20)13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18) |
InChI Key |
MYBYVOJEHWMONV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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